molecular formula C9H13O4PS B8568035 Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate CAS No. 52344-48-6

Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate

Cat. No.: B8568035
CAS No.: 52344-48-6
M. Wt: 248.24 g/mol
InChI Key: QYLFCMNVRZLGOZ-UHFFFAOYSA-N
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Description

Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate is a useful research compound. Its molecular formula is C9H13O4PS and its molecular weight is 248.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

52344-48-6

Molecular Formula

C9H13O4PS

Molecular Weight

248.24 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-thiophen-2-ylpropan-2-one

InChI

InChI=1S/C9H13O4PS/c1-12-14(11,13-2)7-8(10)6-9-4-3-5-15-9/h3-5H,6-7H2,1-2H3

InChI Key

QYLFCMNVRZLGOZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CC1=CC=CS1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 37.2 g (0.3 -thienyl)acetate mole) dimethyl methylphosphonate (Aldrich) in 400 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 194 ml of 1.6 M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 18 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 23.4 g (0.15 mole) methyl 2-(2 -thienyl)acetate was added dropwise at a rate that kept the reaction temperature less than -70° (20 minutes). After 3.5 hours at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 6 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 75 ml water the aqueous phase extracted with 100 ml portions of chloroform (3a) the combined organic extracts were backwashed (50 ml H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 150-52° (<0.5 mm) to give 4.8 g dimethyl 2-oxo-3-(2-thienyl)propylphosphonate (2a).
Quantity
37.2 g
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0 (± 1) mol
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400 mL
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194 mL
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23.4 g
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6 mL
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Synthesis routes and methods II

Procedure details

A solution of 37.2 g (0.3 mole) dimethyl methylphosphonate (Aldrich) in 400 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 194 ml of 1.6 M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 18 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 23.4 g (0.15 mole) methyl 2-(2-thienyl)acetate was added dropwise at a rate that kept the reaction temperature less than -70° (20 minutes). After 3.5 hours at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 6 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 75 ml water, the aqueous phase extracted with 100 ml portions of chloroform (3× the combined organic extracts were backwashed (50 ml H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 150°-52° (<0.5 mm) to give 4.8 g dimethyl 2-oxo-3(2-thienyl)propylphosphonate (2a).
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
194 mL
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reactant
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0 (± 1) mol
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Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

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